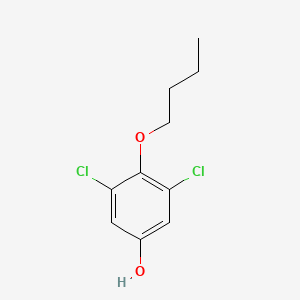

4-Butoxy-3,5-dichlorophenol

描述

4-Butoxy-3,5-dichlorophenol is a chlorinated phenolic compound with a butoxy (-O-C₄H₉) substituent at the para position (C4) and chlorine atoms at the meta positions (C3 and C5). This article compares this compound with similar compounds, emphasizing substituent-driven differences.

属性

IUPAC Name |

4-butoxy-3,5-dichlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFSDXHSMBKCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-dichlorophenol typically involves the reaction of 3,5-dichlorophenol with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the butoxy group on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

化学反应分析

Types of Reactions: 4-Butoxy-3,5-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dichlorohydroquinones.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

科学研究应用

4-Butoxy-3,5-dichlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.

作用机制

The mechanism of action of 4-Butoxy-3,5-dichlorophenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. The molecular targets include enzymes involved in cell wall synthesis and membrane integrity.

相似化合物的比较

Brominated Analogs: 4-Bromo-2,5-dichlorophenol

Aminated Analogs: 4-Amino-3,5-dichlorophenol

- Structure: Amino group (-NH₂) at C4, chlorine at C3 and C5.

- Applications : Metabolite of diclofenac (a pharmaceutical) and dicloran (a pesticide) .

- Toxicity : Rapid excretion in mammals (50% urinary elimination in rats) but may contribute to oxidative stress .

- Key Difference: The amino group reduces lipophilicity (lower LogP vs. brominated analogs) and enhances solubility, affecting membrane permeability and nanofiltration retention .

Nitrated Analogs: 2,5-Dichloro-4-nitrophenol

- Structure: Nitro group (-NO₂) at C4, chlorine at C2 and C5.

- Physicochemical Properties :

- Key Difference : The nitro group introduces strong electron-withdrawing effects, increasing acidity and susceptibility to reduction reactions.

Hydroxylated Analogs: 4-Hydroxy-3,5-dichlorobiphenyl

- Structure : Hydroxyl (-OH) at C4, chlorine at C3 and C5, with a biphenyl backbone.

- Applications : Used in polymer synthesis and as a biochemical probe .

- Toxicity : Structural similarity to polychlorinated biphenyls (PCBs) raises concerns about bioaccumulation .

- Key Difference : The biphenyl structure enhances aromatic stacking and persistence in lipid-rich environments.

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Impact: Lipophilicity: Butoxy > Bromo > Hydroxy > Nitro > Amino. Degradation: Amino and nitro groups undergo metabolic reduction or oxidation, while ethers (butoxy) resist hydrolysis, leading to environmental persistence .

- Toxicity Mechanisms: Brominated and chlorinated phenols disrupt cellular membranes and enzyme function . Ether linkages (butoxy) may reduce acute toxicity but enhance chronic exposure risks due to persistence.

生物活性

4-Butoxy-3,5-dichlorophenol (BDCP) is a chlorinated phenolic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological effects of BDCP, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. We will also discuss its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₉Cl₂O

- CAS Number : 1881296-24-7

- Molecular Weight : 204.08 g/mol

The compound features a butoxy group and dichlorophenol moiety, which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

BDCP has shown promising antimicrobial properties against a range of pathogens. Studies indicate that compounds with similar chlorinated phenolic structures often exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.

- Mechanism : The presence of chlorine atoms in the phenolic ring increases lipophilicity, allowing better penetration into bacterial membranes. BDCP may inhibit essential enzymes or disrupt cellular processes, leading to bacterial cell death.

Anticancer Activity

Research has indicated that BDCP may possess anticancer properties. Similar compounds have been shown to induce apoptosis in various cancer cell lines.

- Mechanism : BDCP may act by inhibiting key signaling pathways involved in cell proliferation and survival. It could also induce oxidative stress in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, BDCP has been studied for its anti-inflammatory properties. Compounds in the same class have been shown to inhibit pro-inflammatory cytokines.

- Mechanism : BDCP may inhibit the expression of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators such as prostaglandins.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the efficacy of BDCP against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that BDCP exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections . -

Cytotoxicity Assessment :

In a cytotoxicity study involving various cancer cell lines, BDCP demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。